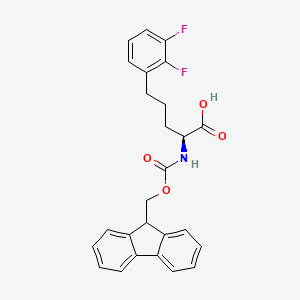
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the elongation of the peptide chain. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group.
Introduction of the phenyl ring: The phenyl ring is introduced through a series of reactions, including halogenation and coupling reactions.
Final deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid is widely used in peptide synthesis, particularly in SPPS. The Fmoc group provides a reliable means of protecting the amino group during peptide chain elongation.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Medicine
The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of various peptides and peptide-based materials. Its unique properties contribute to the development of high-performance materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional sites. The fluorine atoms in the phenyl ring can enhance binding interactions with target molecules, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-5-phenyl-L-pentanoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability.
Fmoc-2-amino-5-(4-fluorophenyl)-L-pentanoic acid: Contains a single fluorine atom, leading to variations in binding affinity and selectivity.
Fmoc-2-amino-5-(3,4-difluorophenyl)-L-pentanoic acid: Has fluorine atoms at different positions, affecting its chemical properties and applications.
Uniqueness
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid is unique due to the specific positioning of the fluorine atoms in the phenyl ring. This configuration enhances its stability, reactivity, and binding interactions, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C26H23F2NO4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-5-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23F2NO4/c27-22-13-5-7-16(24(22)28)8-6-14-23(25(30)31)29-26(32)33-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-5,7,9-13,21,23H,6,8,14-15H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
InChI Key |
SBSAOFJXSQAYOG-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




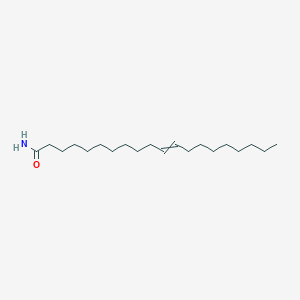

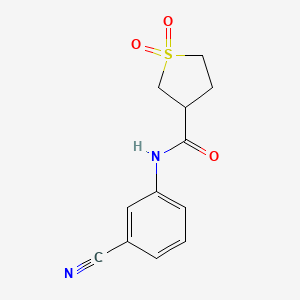

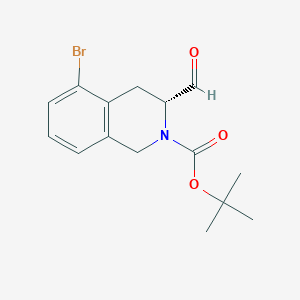
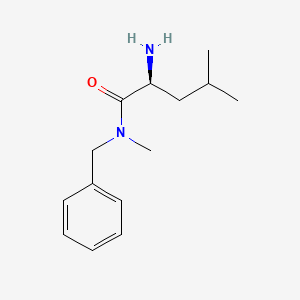
![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)
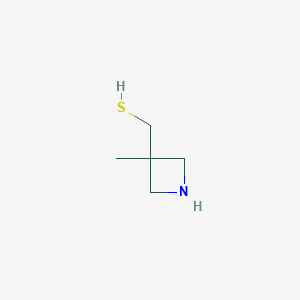

![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)

